azide

Vue d'ensemble

Description

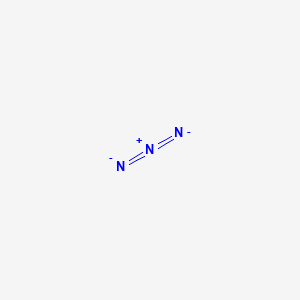

L'azide est un anion polyatomique linéaire de formule N₃⁻. Il s'agit de la base conjuguée de l'acide hydrazoïque (HN₃). Les azides sont connus pour leur haute réactivité et sont utilisés dans diverses applications, notamment comme propulseurs dans les airbags et comme intermédiaires en synthèse organique .

Méthodes De Préparation

Les azides peuvent être synthétisés par plusieurs méthodes :

Voies de synthèse et conditions de réaction : Une méthode courante implique la réaction de l'oxyde nitreux (N₂O) avec l'amide de sodium (NaNH₂) dans l'ammoniac liquide, produisant de l'azoture de sodium (NaN₃).

Méthodes de production industrielle : Industriellement, l'azoture de sodium est produit par la réaction de l'oxyde nitreux avec l'amide de sodium dans l'ammoniac liquide.

Analyse Des Réactions Chimiques

Les azides subissent différents types de réactions chimiques :

Réactions de substitution : Les azides sont d'excellents nucléophiles et peuvent participer à des réactions de substitution nucléophile, en particulier avec les halogénoalcanes dans des solvants aprotiques polaires comme l'acétonitrile ou le diméthylsulfoxyde.

Réactions de réduction : Les azides peuvent être réduits en amines à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogénation catalytique.

Réactions de transposition : Les azides d'acyle peuvent subir la transposition de Curtius pour former des isocyanates, qui peuvent ensuite réagir pour former des amines.

Réactifs et conditions courants : Les réactifs typiques comprennent l'azoture de sodium, les halogénoalcanes et les agents réducteurs comme l'hydrure de lithium et d'aluminium.

Principaux produits : Les principaux produits de ces réactions comprennent les azides alkyliques, les amines primaires et les isocyanates.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Azides are pivotal in synthetic organic chemistry, particularly in the synthesis of organonitrogens such as amines and triazoles. These compounds serve as intermediates in the preparation of pharmaceuticals and agrochemicals.

Key Applications:

- Synthesis of Triazoles: Azides undergo the azide-alkyne click reaction, a highly efficient method for synthesizing triazoles, which are important in medicinal chemistry .

- Grignard Reactions: Recent advancements have introduced novel methods for synthesizing azides via Grignard reactions, allowing for the creation of organomagnesium intermediates with protected azido groups. This innovation expands the range of this compound compounds that can be synthesized efficiently .

Materials Science

In materials science, azides are utilized to develop advanced materials with unique properties. Their ability to participate in click chemistry has led to innovations in polymer science.

Key Applications:

- Polymer Synthesis: Azides are integral in the synthesis of block copolymers through copper-catalyzed this compound-alkyne reactions. These polymers exhibit enhanced electronic properties and are used in applications such as stretchable electronics and light-emitting devices .

- Nanofiber Production: The electrospinning technique has been employed to create nanofiber membranes using this compound-terminated polymers, which can be applied in light-emitting devices .

Drug Discovery

Azides have emerged as crucial tools in drug discovery due to their bioorthogonal reactivity, allowing for selective labeling and modification of biomolecules without interfering with biological processes.

Key Applications:

- Bioorthogonal Chemistry: The this compound-alkyne click reaction is extensively used to label biomolecules such as proteins and nucleic acids, enabling researchers to track and study biological interactions .

- Natural Enzyme Discovery: Recent research identified a natural enzyme capable of synthesizing azides under mild conditions, paving the way for safer drug development and biological research applications .

Case Study 1: Novel Synthesis Method

Researchers at Tokyo University of Science developed an innovative method utilizing Grignard reactions to synthesize this compound compounds efficiently. This method allows for the preparation of various organonitrogens essential for pharmaceutical applications, showcasing the potential for broader industrial use .

Case Study 2: this compound in Bioconjugation

The application of azides in bioconjugation has been exemplified by their use in labeling proteins with fluorescent tags via click chemistry. This technique has facilitated advancements in understanding protein interactions and dynamics within cellular environments .

Mécanisme D'action

The mechanism of action of azides involves their high reactivity and ability to form strong bonds with other molecules:

Comparaison Avec Des Composés Similaires

Les azides peuvent être comparés à d'autres composés azotés :

Propriétés

Numéro CAS |

14343-69-2 |

|---|---|

Formule moléculaire |

N3- |

Poids moléculaire |

42.021 g/mol |

Nom IUPAC |

azide |

InChI |

InChI=1S/N3/c1-3-2/q-1 |

Clé InChI |

IVRMZWNICZWHMI-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-] |

SMILES canonique |

[N-]=[N+]=[N-] |

Key on ui other cas no. |

14343-69-2 |

Synonymes |

Azide |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.